molecular formula C18H22BrN3O B3975170 1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide

Cat. No.: B3975170
M. Wt: 376.3 g/mol
InChI Key: PRYLXFRYUUJJEY-UHFFFAOYSA-N
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Description

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Properties

IUPAC Name

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.BrH/c1-3-20-16-9-4-5-10-17(16)21(18(20)19)11-12-22-15-8-6-7-14(2)13-15;/h4-10,13,19H,3,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYLXFRYUUJJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC(=C3)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:

    Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the 1-position.

    Ether Formation: The next step involves the reaction of the benzimidazole derivative with 3-methylphenol to form the ether linkage.

    Hydrobromide Salt Formation: Finally, the compound is converted into its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-[2-(2-methylphenoxy)ethyl]benzimidazol-2-imine: Similar structure but with a different position of the methyl group on the phenoxy ring.

    1-ethyl-3-[2-(4-methylphenoxy)ethyl]benzimidazol-2-imine: Another isomer with the methyl group at the 4-position.

Uniqueness

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenoxy ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide
Reactant of Route 2
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1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine;hydrobromide

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